molecular formula C24H27ClN4O2 B14969458 N-(2-chlorobenzyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-4-carboxamide

N-(2-chlorobenzyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-4-carboxamide

Cat. No.: B14969458
M. Wt: 438.9 g/mol
InChI Key: NDJWQASZZJHCAM-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-1-(3-propoxyquinoxalin-2-yl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a quinoxaline moiety, and a chlorophenyl group, making it a subject of study in medicinal chemistry, organic synthesis, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-1-(3-propoxyquinoxalin-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoxaline Moiety: The quinoxaline ring can be synthesized through the condensation of o-phenylenediamine with a suitable diketone under acidic conditions.

    Introduction of the Propoxy Group: The propoxy group can be introduced via nucleophilic substitution reactions using propyl halides.

    Formation of the Piperidine Ring: The piperidine ring can be constructed through cyclization reactions involving appropriate precursors.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through Friedel-Crafts alkylation or acylation reactions.

    Final Coupling: The final step involves coupling the quinoxaline and piperidine intermediates under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-1-(3-propoxyquinoxalin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.

Major Products

    Oxidation: Formation of quinoxaline N-oxides.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted quinoxaline or piperidine derivatives.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-1-(3-propoxyquinoxalin-2-yl)piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies investigating its interaction with various biological targets, including enzymes and receptors.

    Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-1-(3-propoxyquinoxalin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-chlorophenyl)methyl]-1-(3-methoxyquinoxalin-2-yl)piperidine-4-carboxamide
  • N-[(2-chlorophenyl)methyl]-1-(3-ethoxyquinoxalin-2-yl)piperidine-4-carboxamide
  • N-[(2-chlorophenyl)methyl]-1-(3-butoxyquinoxalin-2-yl)piperidine-4-carboxamide

Uniqueness

N-[(2-chlorophenyl)methyl]-1-(3-propoxyquinoxalin-2-yl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propoxy group, in particular, may influence its solubility, reactivity, and interaction with biological targets compared to its analogs.

Properties

Molecular Formula

C24H27ClN4O2

Molecular Weight

438.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-(3-propoxyquinoxalin-2-yl)piperidine-4-carboxamide

InChI

InChI=1S/C24H27ClN4O2/c1-2-15-31-24-22(27-20-9-5-6-10-21(20)28-24)29-13-11-17(12-14-29)23(30)26-16-18-7-3-4-8-19(18)25/h3-10,17H,2,11-16H2,1H3,(H,26,30)

InChI Key

NDJWQASZZJHCAM-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=NC2=CC=CC=C2N=C1N3CCC(CC3)C(=O)NCC4=CC=CC=C4Cl

Origin of Product

United States

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